molecular formula C9H4ClF2N B2498460 2-Chloro-6,8-difluoroquinoline CAS No. 577967-70-5

2-Chloro-6,8-difluoroquinoline

Cat. No.: B2498460
CAS No.: 577967-70-5
M. Wt: 199.58
InChI Key: HVUJMZQHTOKLAE-UHFFFAOYSA-N
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Description

2-Chloro-6,8-difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,8-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of quinolin-2-one with phosphorus oxychloride (POCl3) at elevated temperatures (95-100°C) to introduce the chlorine atom at the 2-position. The fluorine atoms are then introduced through nucleophilic substitution reactions using appropriate fluorinating agents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the halogenation and fluorination steps .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,8-difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6,8-difluoroquinoline has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential antimalarial, antibacterial, and anticancer agents.

    Material Science: Used in the development of liquid crystals and organic light-emitting diodes (OLEDs).

    Agriculture: Incorporated into agrochemicals for pest control.

Comparison with Similar Compounds

  • 2-Chloroquinoline
  • 6,8-Difluoroquinoline
  • 2,4-Difluoroquinoline

Comparison: 2-Chloro-6,8-difluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its reactivity and biological activity compared to mono-halogenated quinolines. The combination of chlorine and fluorine atoms also allows for more versatile chemical modifications and applications .

Properties

IUPAC Name

2-chloro-6,8-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUJMZQHTOKLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577967-70-5
Record name 2-chloro-6,8-difluoroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6,8-Difluoroquinolin-2-ol (9.89 g, 54.6 mmol) was slurried in 1,2-dichloroethane (550 mL) and treated with DMF (1 mL), and then 2M oxalyl chloride in CH2Cl2 (81.9 mL, 164 mmol) was added dropwise. The reaction was heated to 70° C. for 1 hour and then cooled and concentrated in vacuo. The residue was dissolved in CHCl3 and washed with 50% saturated NaHCO3. The aqueous layer (pH 8) was washed twice with CHCl3 and the combined organics were dried over Na2SO4 and charcoal, filtered, and concentrated in vacuo to a brown solid. The solid was purified by recrystallization from hot hexanes and 1,2-dichloroethane (minimum volume). The solid was collected, washed with hexanes and air-dried to provide the desired product as an off-white solid (5.78 g).
Quantity
9.89 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
81.9 mL
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four

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